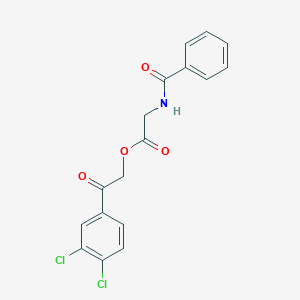![molecular formula C16H12N4O5S3 B4551510 N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]-2-(pyridin-2-ylsulfanyl)acetamide](/img/structure/B4551510.png)
N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]-2-(pyridin-2-ylsulfanyl)acetamide
Descripción general
Descripción
N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]-2-(pyridin-2-ylsulfanyl)acetamide is a complex organic compound known for its diverse applications in scientific research. This compound features a thiazole ring, a nitrobenzenesulfonyl group, and a pyridinylsulfanyl moiety, making it a versatile molecule in various chemical reactions and applications.
Aplicaciones Científicas De Investigación
N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]-2-(pyridin-2-ylsulfanyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and chemical sensors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]-2-(pyridin-2-ylsulfanyl)acetamide typically involves multiple steps. One common method includes the reaction of 4-nitrobenzenesulfonyl chloride with a thiazole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonyl-thiazole intermediate. This intermediate is then reacted with a pyridinylsulfanyl acetamide derivative to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions: N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]-2-(pyridin-2-ylsulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Coupling Reactions: The thiazole and pyridine rings can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Coupling Reactions: Palladium-catalyzed coupling reactions are often employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the molecule.
Mecanismo De Acción
The mechanism of action of N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]-2-(pyridin-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. The thiazole and pyridine rings can engage in π-π interactions with aromatic residues in proteins, influencing their function and activity .
Comparación Con Compuestos Similares
- N-[5-(4-nitrobenzene-1-sulfonyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide
- N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]-2-(pyridin-2-ylsulfanyl)acetamide
Comparison: While these compounds share structural similarities, their unique functional groups confer distinct chemical properties and reactivity. For instance, the presence of a phenoxy group in N-[5-(4-nitrobenzene-1-sulfonyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide may enhance its hydrophobicity and influence its interaction with biological targets .
Propiedades
IUPAC Name |
N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-2-pyridin-2-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O5S3/c21-13(10-26-14-3-1-2-8-17-14)19-16-18-9-15(27-16)28(24,25)12-6-4-11(5-7-12)20(22)23/h1-9H,10H2,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYHHUGNKALIIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ETHYL 2-[6-(4-CHLOROPHENYL)-4-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE](/img/structure/B4551428.png)
![4-fluoro-N-[4-(1-piperidinyl)benzyl]benzenesulfonamide](/img/structure/B4551432.png)

![N-[3-(4-morpholinyl)propyl]-4-[(phenylthio)methyl]benzamide](/img/structure/B4551448.png)
![methyl 2-chloro-5-{[N-(2-methoxy-5-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4551453.png)
![N-butyl-5,5,13-trimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine](/img/structure/B4551458.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2-bromo-4,6-difluorophenyl)acetamide](/img/structure/B4551459.png)
![2-[2-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol](/img/structure/B4551468.png)

![N-[4-(4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B4551485.png)
![2-(2-methyl-3-furoyl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}hydrazinecarbothioamide](/img/structure/B4551490.png)
![methyl 4-[4-oxo-2-[(3-phenylpropyl)thio]-3(4H)-quinazolinyl]benzoate](/img/structure/B4551494.png)

![isopropyl 2-{[3-(9-anthryl)-2-cyanoacryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4551523.png)
